molecular formula C19H25N3O2 B083112 methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate CAS No. 13450-59-4

methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate

Cat. No. B083112
CAS RN: 13450-59-4
M. Wt: 327.4 g/mol
InChI Key: UHHNZYAOVLIOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as DMAPMA and is used as a fluorescent probe for detecting biological molecules.

Mechanism Of Action

DMAPMA works by binding to biological molecules and emitting fluorescence when excited by light of a specific wavelength. The fluorescence signal can be detected using spectroscopic techniques, which allows researchers to study the interaction of DMAPMA with biological molecules.

Biochemical And Physiological Effects

DMAPMA has been shown to have minimal toxicity and does not interfere with cellular processes. It is also highly stable and can be used in a variety of biological environments.

Advantages And Limitations For Lab Experiments

The advantages of using DMAPMA in lab experiments include its high sensitivity, specificity, and stability. However, it is important to note that DMAPMA is not suitable for all types of experiments and may not be effective in certain biological environments.

Future Directions

There are several future directions for the use of DMAPMA in biomedical research. One potential application is in the development of biosensors for detecting disease biomarkers. DMAPMA could also be used to study the interaction of drugs with biological molecules, which could lead to the development of more effective drugs. Additionally, further research is needed to optimize the synthesis and purification of DMAPMA for use in various biological environments.
In conclusion, DMAPMA is a chemical compound that has significant potential for use in biomedical research. Its unique properties make it a useful tool for studying the interaction of biological molecules and for monitoring cellular processes. Further research is needed to fully explore the potential applications of DMAPMA in various fields of biomedical research.

Synthesis Methods

DMAPMA can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-amino-N-[3-(dimethylamino)propyl]aniline with methyl 2-bromo-4'-fluorobenzoate in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure DMAPMA.

Scientific Research Applications

DMAPMA has been widely used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. This compound is particularly useful in biomedical research for studying the interaction of biological molecules and for monitoring cellular processes.

properties

CAS RN

13450-59-4

Product Name

methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate

InChI

InChI=1S/C19H25N3O2/c1-21(2)13-8-14-22(18-12-7-5-10-16(18)20)17-11-6-4-9-15(17)19(23)24-3/h4-7,9-12H,8,13-14,20H2,1-3H3

InChI Key

UHHNZYAOVLIOEB-UHFFFAOYSA-N

SMILES

CN(C)CCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N

Canonical SMILES

CN(C)CCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N

synonyms

2-[(2-Aminophenyl)[3-(dimethylamino)propyl]amino]benzoic acid methyl ester

Origin of Product

United States

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